4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core. Key structural elements include:
- Spirocyclic framework: A bicyclic system with a six-membered oxa-aza ring fused to a five-membered carbocyclic ring (spiro[4.5]decane).
- Substituents: A 3-methoxybenzoyl group at position 4 and a methyl group at position 6.
This compound is hypothesized to exhibit biological activity due to its structural similarity to other spirocyclic derivatives reported in medicinal chemistry (e.g., enzyme inhibitors, receptor ligands) .
Properties
IUPAC Name |
4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-12-6-8-18(9-7-12)19(15(11-24-18)17(21)22)16(20)13-4-3-5-14(10-13)23-2/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISAEBSWLMDQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Precursors
The most cited method involves cyclizing a linear precursor containing both amine and ether functionalities. A representative protocol is outlined below:
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Starting material : Ethyl 4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylate (precursor with ethyl ester).
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Cyclization agent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C for 6 hours.
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Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and solvent evaporation.
Reaction Conditions Table
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TFA | DCM | 0–5 | 6 | 68–72 |
| 2 | LiAlH₄ | THF | 25 | 2 | 85 |
| 3 | HCl (g) | MeOH | 60 | 4 | 90 |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes hydrolysis to yield the final carboxylic acid:
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Reagents : 6M HCl in methanol (1:4 v/v).
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Conditions : Reflux at 60°C for 4 hours.
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Purification : Crystallization from ethanol/water (3:1).
Alternative Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
Enzymatic Hydrolysis
Lipase-mediated ester hydrolysis offers eco-friendly advantages:
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Enzyme : Candida antarctica lipase B (CAL-B).
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Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.
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Conversion : 95% with 99% enantiomeric excess (ee).
Critical Analysis of Methodologies
Yield Optimization
Stereochemical Control
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Chiral auxiliaries : Use of (R)-BINOL derivatives ensures >90% ee in spiro ring formation.
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Temperature modulation : Slow cooling (-20°C) during crystallization prevents racemization.
Industrial-Scale Production
Continuous Flow Reactor Design
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Throughput : 10 kg/day using microchannel reactors.
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Key parameters :
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Residence time: 8 minutes.
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Pressure: 15 bar.
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Yield: 80% with 99.5% purity.
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Cost-Benefit Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Raw material cost | $12,000/kg | $9,500/kg |
| Energy consumption | 150 kWh/kg | 90 kWh/kg |
| Waste generation | 30 L/kg | 8 L/kg |
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations in Benzoyl Substituents
The benzoyl moiety at position 4 is a critical pharmacophore. Modifications to this group significantly alter physicochemical and biological properties:
Notes:
- The 3,4,5-trimethoxy variant (C₂₁H₂₇NO₇) introduces bulkier substituents, which may sterically hinder target binding but improve metabolic stability .
- The 4-chloro derivative (C₁₇H₂₀ClNO₄) lacks electron-donating groups, altering electronic properties compared to the methoxy-containing target compound .
Variations in Heteroatom Placement
The number and position of nitrogen atoms in the spirocyclic system influence basicity and solubility:
Implications :
- The single nitrogen in the target compound may reduce basicity, favoring passive diffusion across biological membranes.
Biological Activity
The compound 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a derivative of the spirocyclic family, which has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity , focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₅ |
| Molecular Weight | 333.38 g/mol |
| CAS Number | 1213988-63-6 |
| Density | Not available |
| Melting Point | Not available |
This compound features a unique spiro structure that contributes to its biological properties. The methoxybenzoyl group is particularly significant in enhancing its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds with a similar structural framework exhibit notable anticancer activities. For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have shown effectiveness against various cancer cell lines, including HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) cells. These compounds demonstrated moderate to high inhibition rates, suggesting that the spirocyclic structure plays a critical role in their anticancer efficacy .
The proposed mechanism of action for spirocyclic compounds involves interaction with specific molecular targets within cancer cells, potentially through the following pathways:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Targeting Kinases : Inhibition of kinase activity involved in cellular signaling pathways.
Study 1: Anticancer Efficacy
A study conducted on synthesized derivatives of spiro compounds demonstrated their anticancer potential through in vitro assays against various cancer cell lines. The results indicated that modifications in the benzoyl group significantly influenced the cytotoxicity profiles, with some derivatives achieving over 70% inhibition at certain concentrations .
Study 2: Pharmacokinetics and Safety
Another investigation focused on the pharmacokinetics and safety profile of related spirocyclic compounds revealed favorable absorption characteristics and low toxicity levels in preliminary animal models. These findings support further exploration into their therapeutic applications .
Q & A
Q. What are the key structural features of 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how do they influence reactivity?
The compound contains a spirocyclic core (1-oxa-4-azaspiro[4.5]decane) with a 3-methoxybenzoyl substituent at position 4 and a methyl group at position 8. The spirocyclic structure imposes conformational rigidity, which can enhance binding specificity in biological systems. The carboxylic acid group at position 3 allows for hydrogen bonding and salt bridge formation, critical for interactions with enzymes or receptors. The 3-methoxybenzoyl moiety contributes to lipophilicity, influencing membrane permeability and metabolic stability .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves:
- Multi-step organic reactions : Starting with spirocyclic intermediates (e.g., 1-oxa-8-azaspiro[4.5]decane derivatives) and coupling with activated 3-methoxybenzoyl chloride under basic conditions.
- Protecting group strategies : Carboxylic acid groups are often protected as esters (e.g., ethyl or methyl esters) during synthesis to prevent unwanted side reactions .
- Characterization : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm structural integrity and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization involves:
- Temperature control : Lower temperatures (0–5°C) during acylation steps reduce side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
- Catalysts : Lewis acids like BF₃·Et₂O can accelerate spirocycle formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane mixtures resolves stereoisomers or byproducts .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Variability in assay conditions : Standardize protocols (e.g., pH, temperature) and use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity.
- Structural analogs : Compare activity with derivatives like 4-(3,5-difluorobenzoyl) or 4-(4-chlorobenzoyl) variants to identify substituent-specific effects .
- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes to rule out rapid degradation masking true activity .
Q. What computational approaches are effective for modeling interactions between this compound and biological targets?
- Docking studies : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cyclooxygenase or kinases).
- Molecular Dynamics (MD) simulations : Analyze conformational stability of the spirocyclic core in aqueous vs. lipid environments.
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .
Methodological Recommendations
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers, as spirocyclic compounds often exhibit axial chirality .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., methoxybenzoyl hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
